7H-Dibenzo(c,g)carbazol-6-ol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by its intricate fused ring structure, which includes five rings. The compound has garnered attention due to its potential carcinogenic properties and its role as an environmental pollutant. The molecular formula is , and it has a molecular weight of approximately 267.32 g/mol. The compound is classified as a polycyclic aromatic hydrocarbon, which are known for their mutagenic and carcinogenic effects in biological systems .
The synthesis of 7H-dibenzo(c,g)carbazol-6-ol can be achieved through various methods, with notable techniques including:
These synthetic routes highlight the versatility of the compound in organic synthesis and its relevance in both laboratory and industrial applications.
The structure of 7H-dibenzo(c,g)carbazol-6-ol features a hydroxyl group (-OH) at the 6-position, which significantly influences its chemical reactivity and biological interactions.
The compound's structure can be represented using standard chemical notation, with a detailed InChI representation available for computational modeling .
7H-dibenzo(c,g)carbazol-6-ol participates in several notable chemical reactions:
The mechanism of action of 7H-dibenzo(c,g)carbazol-6-ol involves its ability to intercalate into DNA strands, leading to significant structural distortions that inhibit replication and transcription processes. This interaction results in:
Research indicates that compounds within this class may exhibit mutagenic effects across various biological systems, necessitating careful handling and assessment of their environmental impact.
The physical and chemical properties of 7H-dibenzo(c,g)carbazol-6-ol include:
Property | Value |
---|---|
Molecular Weight | 267.32 g/mol |
Density | 1.3 g/cm³ |
Melting Point | 152-154 °C |
Boiling Point | 544.1 °C |
Flash Point | 246.5 °C |
Solubility | Limited solubility in water; more soluble in organic solvents |
These properties indicate that the compound is a yellow crystalline solid with significant stability under standard conditions but poses risks due to its carcinogenic nature .
7H-dibenzo(c,g)carbazol-6-ol has several applications across different scientific fields:
7H-Dibenzo[c,g]carbazole (DBC), the parent compound of 7H-Dibenzo(c,g)carbazol-6-ol, is a potent multi-organ carcinogen across diverse animal species. Studies document its tumorigenic effects following topical application, subcutaneous injection, and dietary administration. DBC induces malignant sarcomas at the site of application, hepatomas in the liver, and carcinomas in the respiratory tract. The International Agency for Research on Cancer (IARC) classifies DBC as carcinogenic to experimental animals (Group 2B), citing sufficient evidence of carcinogenicity [8]. The N-methyl derivative (N-MeDBC) exhibits sarcomagenic activity comparable to DBC but notably lacks hepatocarcinogenic potential. In contrast, the 5,9-dimethyl derivative (diMeDBC) demonstrates significantly reduced carcinogenicity despite its structural similarity. This divergence highlights the critical influence of specific molecular modifications—particularly methylation at the pyrrole nitrogen (N-7) or specific ring carbons—on tissue-specific carcinogenic outcomes [2] [6]. The metabolic formation of 7H-Dibenzo(c,g)carbazol-6-ol (a hydroxylated derivative) represents a key activation step implicated in these processes.
Table 1: Carcinogenicity Profile of DBC and Key Derivatives in Experimental Models
Compound | Target Organs/Tissues | Tumor Types | Potency Relative to DBC |
---|---|---|---|
DBC | Skin, Liver, Lung, Injection Site | Sarcomas, Hepatomas, Carcinomas | Reference (High) |
N-MeDBC | Skin, Injection Site | Sarcomas, Papillomas | Reduced (lacks liver tumors) |
5,9-diMeDBC | Not significant | - | Greatly reduced |
The planar, polycyclic aromatic structure of DBC and its metabolites, including 7H-Dibenzo(c,g)carbazol-6-ol, facilitates intercalation into DNA. This insertion occurs between DNA base pairs, disrupting the regular helical structure. Computational studies and structural analyses reveal that intercalation is driven by π-π stacking interactions between the extended aromatic ring system of the carbazole and the DNA base pairs [7] [9]. This physical distortion has significant biological consequences: it compromises the fidelity of DNA replication by inducing frameshift mutations and creates local structural perturbations that hinder normal DNA repair processes. Furthermore, the intercalated position places reactive sites on the carbazole molecule, such as the C5 position (predicted as the dominant metabolic site in CYP1A1) and the hydroxyl group of the 6-ol derivative, in close proximity to nucleophilic DNA atoms (e.g., N2 of guanine). This proximity significantly enhances the likelihood of covalent adduct formation following enzymatic or photoactivation [9]. The intercalative binding mode is therefore a critical non-covalent step preceding the formation of stable, mutagenic DNA lesions.
Metabolic activation of DBC, leading to derivatives like the 6-ol, results in covalent binding to DNA, forming stable adducts detectable via sophisticated techniques like ³²P-postlabeling. These adducts are the primary drivers of DBC's mutagenicity and subsequent carcinogenicity. Research using Chinese hamster V79 cell lines engineered to express human cytochrome P450 (CYP) enzymes demonstrates distinct adduct patterns:
Table 2: DNA Adduct Formation by DBC and Derivatives in Engineered V79 Cells
Compound | CYP Enzyme Expressed | Adduct Level (adducts/10⁸ nucleotides) | Number of Adduct Spots | Key Observation |
---|---|---|---|---|
DBC | CYP1A1 | 24.5 ± 7.2 | 5 | Highest activation via PAH-like pathway |
N-MeDBC | CYP1A1 | 16.2 ± 3.6 | 6 | Different adduct pattern vs DBC |
DBC | CYP1A2 | 0.7 ± 0.2 | 3 | Weak activation via this isoform |
N-MeDBC | CYP1A2 | 2.1 ± 1.2 | 5 | Distinct pattern vs CYP1A1 activation |
diMeDBC | CYP1A1 / CYP1A2 | Very Low / None | - | Induces oxidative DNA damage (Comet/Fpg assay) |
These structurally diverse DNA adducts directly cause mutations by mispairing during DNA replication. Adducts derived from 7H-Dibenzo(c,g)carbazol-6-ol precursors are particularly significant as they represent stable, persistent lesions. Studies in diploid human fibroblasts (xeroderma pigmentosum cells) confirm that DBC-DNA adduct formation correlates directly with increased cytotoxicity and mutagenicity (6-thioguanine resistance), establishing a direct mechanistic link between adduct burden, genotoxicity, and the initiation of cancer [6].
The metabolic activation of DBC to reactive intermediates, including potentially the 6-ol derivative, is highly tissue-specific and governed by the expression profiles of activating and detoxifying enzymes. This specificity underpins the organotropism of DBC-induced carcinogenesis (e.g., liver vs. skin/sarcoma). Key pathways include:
The specific metabolic route (ring oxidation vs. N-oxidation) dictates the spectrum of reactive intermediates (epoxides, diol-epoxides, phenols, nitrenium ions) and consequently the types and locations of DNA adducts formed, ultimately determining the tissue-specific carcinogenic outcome. Derivatives like 7H-Dibenzo(c,g)carbazol-6-ol arise primarily from ring-hydroxylation pathways and contribute significantly to the adducts driving mutagenesis in tissues expressing high CYP1A1 activity.
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9